Scutellarein, chemically designated as 5,6,7,4'-tetrahydroxyflavone, is primarily found in the plant Scutellaria lateriflora and other species within the Scutellaria genus. It is a metabolite derived from scutellarin through hydrolysis. The molecular formula of scutellarein is C₁₅H₁₀O₆, and it features multiple hydroxyl groups at positions 4', 5, 6, and 7 on the flavone backbone .
Scutellarein exhibits a range of biological activities:
The synthesis of scutellarein can be achieved through various methods:
Each method has its advantages depending on the desired yield and purity.
Scutellarein has several applications in different fields:
Several compounds share structural similarities with scutellarein. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Scutellarin | Glycosylated form of scutellarein | Contains a glucose moiety |
Apigenin | Hydroxyflavone without hydroxyl at C-7 | Less polar than scutellarein |
Myricetin | Contains additional hydroxyl groups | More potent antioxidant properties |
Baicalein | Hydroxyflavone with different hydroxyl pattern | Exhibits stronger anti-inflammatory effects |
Scutellarein's unique arrangement of hydroxyl groups contributes to its specific biological activities and distinguishes it from these similar compounds.
The chemical synthesis of scutellarein has been extensively studied, with multiple synthetic routes developed to overcome the limitations of natural extraction. Hydrolysis of scutellarin represents the most direct approach, where scutellarin is converted to scutellarein through acid-catalyzed cleavage of the glucuronide moiety [1] [2]. The optimized conditions involve treatment with 3.0 molar sulfuric acid in 90% ethanol at 120°C for 48 hours under nitrogen atmosphere, achieving yields of 17.3% [3] [4]. This method, while straightforward, suffers from relatively low yields due to the harsh reaction conditions required.
A more efficient four-step synthesis from 3,4,5-trimethoxyphenol has been developed, achieving an overall yield of 58% [1] [5]. This approach begins with Friedel-Crafts acylation using boron trifluoride diethyl etherate and acetic acid at 85°C, followed by Claisen-Schmidt condensation with 4-methoxybenzaldehyde. The subsequent cyclization step employs iodine as catalyst in dimethyl sulfoxide at 100°C, and final demethylation with 40% hydrobromic acid in acetic acid produces scutellarein in excellent yield [1].
The five-step synthesis from 2,6-dimethoxy-1,4-benzoquinone represents a particularly practical approach, achieving 60% overall yield using readily available starting materials [6]. This method involves initial reduction with sodium dithionite, followed by Friedel-Crafts acetylation, Claisen-Schmidt condensation with p-methoxybenzaldehyde, oxidative cyclization, and final demethylation with pyridine hydrochloride at 180°C under nitrogen atmosphere [6].
Alternative synthetic routes include synthesis from 2-hydroxy-4,5,6-trimethoxyacetophenone using 4-methoxybenzoyl chloride, though this approach suffers from by-product formation and lower yields [7]. The naringenin-based synthesis employs acetic anhydride and Fries rearrangement, achieving 47% yield in five steps [8].
Semi-synthetic modification of scutellarein has focused on enhancing biological activity, improving pharmacokinetic properties, and developing structure-activity relationships. Sulfonation at the C-8 position has been achieved using concentrated sulfuric acid as both reactant and solvent, resulting in derivatives with significantly enhanced aqueous solubility [9] [10]. This modification addresses the poor water solubility that limits the therapeutic application of the parent compound.
Selective methylation to produce 6-O-methyl-scutellarein has been accomplished through a seven-step process involving protection-deprotection strategies [11] [7] [12]. Benzyl bromide is used for selective replacement of acetyl groups at C-7, followed by protection of hydroxyl groups at C-4', ultimately yielding the methylated derivative in high yield. This modification enhances metabolic stability compared to the parent compound.
Acetylation reactions produce multiple derivatives including 5,6,7,4'-tetraacetyl scutellarein and 6,7,4'-triacetyl scutellarein [13] [14]. Treatment with acetic anhydride and 4-N,N-dimethylaminopyridine in pyridine under reflux conditions yields the tetraacetyl derivative in 54% yield and the triacetyl derivative in 23% yield. These acetylated forms demonstrate improved stability and modified biological activity profiles.
Long aliphatic chain modifications at the C-7 position have been extensively studied [13] [14]. The synthesis involves reaction with alkyl bromides using potassium carbonate in N,N-dimethylformamide. Heteronuclear Multiple-Bond Connectivity studies confirm that the aliphatic chains bond specifically to the C-7 position, with optimal chain lengths ranging from C6 to C10 for enhanced anti-proliferative activity.
Carbamate derivative synthesis represents a sophisticated approach to multifunctional therapeutic agents [15] [16]. N,N-bis-substituted carbamate derivatives are prepared through conjugation with L-amino acids, yielding compounds with potent acetylcholinesterase inhibitory activity. The most promising derivative exhibits IC50 values of 6.01 ± 1.66 μM against electric eel acetylcholinesterase and 7.91 ± 0.49 μM against human acetylcholinesterase [15].
Comprehensive structure-activity relationship studies have revealed critical structural features governing biological activity. The C-4' hydroxyl group is essential for rapid-onset antiarrhythmic effects, with all synthesized derivatives containing this free hydroxyl group demonstrating onset times significantly less than 2100 seconds compared to control compounds [17] [18]. This finding indicates the critical importance of maintaining this hydroxyl group for cardiovascular therapeutic applications.
Substitution patterns at the C-6 position significantly influence metabolic stability. The 6-O-methyl derivative demonstrates superior metabolic stability compared to the parent compound with a free hydroxyl group [11] [12]. This methylation prevents phase II glucuronidation while maintaining biological activity, representing an optimal balance between stability and efficacy.
C-7 substitution patterns modulate ion channel blocking activity. Electrophysiological studies demonstrate that C-7 substituted derivatives effectively reduce sodium and calcium currents in a concentration-dependent manner [17] [18]. The most promising compound produces left-shifted inactivation curves for Nav1.5 channels while avoiding cardiotoxic effects on hERG potassium channels.
Long aliphatic chain length at C-7 critically determines anti-proliferative activity. Systematic studies reveal that proper chain length (C6-C10) enhances activity, with the optimal derivative achieving IC50 values of 1.80 μM against Jurkat cells, 11.50 μM against HCT-116 cells, and 53.91 μM against MDA-MB-231 cells [13] [14]. Chains outside this optimal range demonstrate reduced activity, indicating a specific structure-activity window.
Benzyl substitution at the C-4' position enhances antioxidant activity more effectively than other alkyl groups [8]. This derivative demonstrates superior 2-thiobarbituric acid reactive substance scavenging ability and improved lipophilicity, making it particularly suitable for neurodegenerative disease applications where blood-brain barrier penetration is critical.
Carbamate group incorporation optimizes acetylcholinesterase inhibition when employing N,N-bis-substituted configurations [15] [16]. These derivatives not only inhibit acetylcholinesterase but also demonstrate excellent inhibition of amyloid-β aggregation (89.17% and 86.19% inhibition for self-induced and copper-induced aggregation, respectively) and promote disaggregation of existing fibrils.
The design of novel scutellarein derivatives employs rational drug design principles incorporating scaffold hopping strategies and hybrid molecule approaches. Morpholine ring substitution at C-7 or C-8 positions has been achieved to simultaneously enhance antioxidant activity, water solubility, and anticoagulant properties [19]. This modification addresses multiple pharmacological targets while improving drug-like properties.
Characterization of novel derivatives relies on comprehensive analytical techniques. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts observed at δ 6.63-6.78 for H-8 and δ 7.90-7.93 for H-2',6' protons in DMSO-d6 [1] [5] [20] [21]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbonyl carbon at approximately δ 182 ppm and aromatic carbons throughout the δ 160-130 ppm range.
Two-dimensional nuclear magnetic resonance techniques, particularly Heteronuclear Multiple-Bond Connectivity, provide critical connectivity information [13] [22]. For aliphatic chain derivatives, correlations between OCH2 protons and C-7 carbon at δ 155.68-157.30 ppm definitively establish substitution positions and confirm successful derivatization.
Mass spectrometry employing electrospray ionization provides molecular weight confirmation and fragmentation patterns [1] [5] [6]. The parent scutellarein exhibits a characteristic molecular ion peak at m/z 287 [M+H]+, with derivatives showing predictable mass shifts corresponding to their substituent groups.
High-performance liquid chromatography analysis enables purity assessment and quantification [23] [24] [25]. Typical retention times for scutellarein occur around 7.3 minutes under standard reverse-phase conditions, with linear calibration ranges spanning 0.02-10.4 μg/mL depending on detection methodology.
Quantitative nuclear magnetic resonance spectroscopy has been developed for accurate quantification using 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt as internal standard [20]. This method achieves recovery rates exceeding 90% and provides an alternative to chromatographic quantification methods.
Advanced characterization includes spectroscopic property evaluation in various organic solvents, revealing solvatochromic effects and electronic property modifications upon derivatization [26]. These studies provide insight into electronic structure changes accompanying chemical modification and guide rational design of future derivatives.